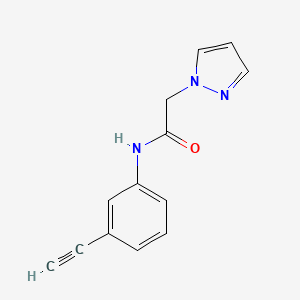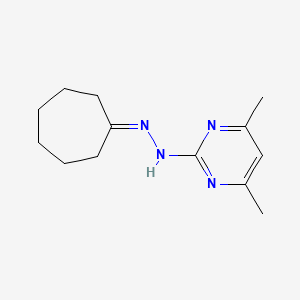
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating biological processes that involve this enzyme.
Applications De Recherche Scientifique
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been used in a variety of scientific research applications. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in a wide range of biological processes, including cell signaling, gene expression, and metabolism. By inhibiting GSK-3β, N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be used to investigate the role of this enzyme in various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves binding to the ATP binding site of GSK-3β. This prevents the enzyme from phosphorylating its substrates, which in turn inhibits downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of cell proliferation, differentiation, and apoptosis, as well as in the modulation of neurotransmitter release and synaptic plasticity. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its potency and specificity as a GSK-3β inhibitor. This makes it a valuable tool for investigating the role of GSK-3β in various biological processes. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways that are regulated by GSK-3β. Additionally, its effects may be context-dependent, meaning that its effects may vary depending on the cell type, tissue, or organism being studied.
Orientations Futures
There are several future directions for research involving N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the role of GSK-3β in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective GSK-3β inhibitors, which could have therapeutic potential in a variety of diseases. Additionally, there is interest in investigating the effects of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other drugs or treatments, to determine whether it could enhance their efficacy or reduce their side effects.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. First, 1-methylpyrazole is reacted with 5-bromo-2,3-dihydro-1H-indene to form the corresponding 5-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene. This intermediate is then reacted with tert-butyl isocyanide to form the final product, N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-9-13(8-15-17)16-14(18)12-6-5-10-3-2-4-11(10)7-12/h5-9H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZZKNUGOJFVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



